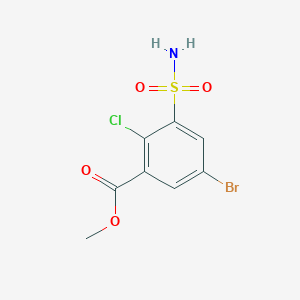

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-chloro-3-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO4S/c1-15-8(12)5-2-4(9)3-6(7(5)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKZGDUTJPSIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

- 5-Bromo-2-chlorobenzoic acid or its derivatives serve as the aromatic scaffold.

- Sulfamoylating agents such as sodium amino sulfinate or sulfamoyl chloride.

- Methanol as the esterifying alcohol.

- Catalysts such as sulfuric acid or cuprous salts to facilitate reactions.

Sulfamoylation and Esterification

While direct literature specifically on methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is limited, analogous compounds such as methyl 2-methoxy-5-sulfamoylbenzoate have been synthesized using sodium amino sulfinate reacting with chlorobenzoate esters under mild catalytic conditions.

Example Protocol (Adapted from Related Sulfamoylbenzoate Synthesis):

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2-methoxy-5-chlorobenzoic acid methyl ester + sodium amino sulfinate + catalyst (e.g., cuprous bromide) + THF solvent | Reaction at 45-60°C for 10-14 hours under reflux | ~96.5% yield, purity 99.5% (HPLC) |

| 2 | Addition of activated carbon for decolorization | Removal of catalyst and by-products by filtration | - |

| 3 | Concentration under reduced pressure and vacuum drying at 60°C | Isolation of methyl sulfamoylbenzoate as white crystalline powder | - |

This method avoids multiple waste products and is suitable for scale-up industrial production.

Esterification of 5-Bromo-2-chloro-3-sulfamoylbenzoic Acid

The esterification of the sulfamoylbenzoic acid to the methyl ester is typically performed by refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid. This process ensures complete conversion to the methyl ester.

| Parameter | Typical Condition |

|---|---|

| Solvent | Methanol |

| Catalyst | Concentrated sulfuric acid |

| Temperature | Reflux (~65-70°C) |

| Reaction time | 3-6 hours |

| Workup | Cooling, neutralization, filtration, and drying |

This method is widely applied in both laboratory and industrial settings with careful control to maximize yield and purity.

Reaction Mechanisms and Analytical Data

Mechanism Highlights

- Sulfamoylation proceeds via nucleophilic substitution of the chlorine atom on the aromatic ring by the sulfamoyl group, facilitated by the catalyst.

- Esterification proceeds via acid-catalyzed nucleophilic attack of methanol on the carboxylic acid, forming the methyl ester and water.

Analytical Characterization

- HPLC is used to assess purity, with typical detection wavelengths around 240 nm.

- NMR and Mass Spectrometry confirm the structure and molecular weight (328.57 g/mol).

- Melting point and crystallinity are used to confirm compound identity and quality.

Summary Table of Preparation Parameters

| Step | Starting Material | Reagents & Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfamoylation | 5-Bromo-2-chlorobenzoic acid methyl ester | Sodium amino sulfinate, CuBr catalyst, THF | 45-60°C, 10-14 h reflux | ~96.5 | Activated carbon filtration post-reaction |

| Esterification | 5-Bromo-2-chloro-3-sulfamoylbenzoic acid | Methanol, H2SO4 catalyst | Reflux 3-6 h | High (varies) | Requires neutralization and purification |

Research Findings and Industrial Implications

- The sulfamoylation method using sodium amino sulfinate and cuprous catalyst is efficient and environmentally friendly, producing minimal waste and high purity product suitable for scale-up.

- Esterification under reflux with acid catalyst is a standard, reliable method for producing methyl esters of substituted benzoic acids, including sulfamoyl derivatives.

- The presence of both bromine and chlorine atoms allows for further functionalization or substitution reactions, expanding the compound’s utility in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Implications and Limitations

- Crystallography : SHELX programs remain critical for resolving complex crystal structures, particularly for halogen-rich molecules .

- Applications : The sulfamoyl group may confer bioactivity (e.g., sulfonamide-like enzyme inhibition), warranting further pharmacological studies.

Limitations :

- No direct data on the compound’s solubility, stability, or biological activity.

- Comparisons rely on extrapolation from structurally dissimilar esters (e.g., diterpenes vs. aromatic benzoates).

Biological Activity

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isozymes. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound, with the molecular formula , features a sulfonamide functional group, which is known for its biological activity. This compound's structure allows it to interact with various biological targets, particularly enzymes involved in metabolic processes.

1. Inhibition of Carbonic Anhydrase Isozymes

Recent studies have highlighted the compound's role as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme implicated in tumor growth and metastasis. The observed binding affinity of this compound to CAIX was exceptionally high, with a dissociation constant () of approximately 0.12 nM, indicating strong potential for therapeutic applications in cancer treatment .

Table 1: Binding Affinity of this compound to CA Isozymes

| Isozyme | (nM) | Selectivity |

|---|---|---|

| CAIX | 0.12 | High |

| CAI | 9200 | Low |

| CAXII | 6700 | Low |

The compound demonstrated over 100-fold selectivity for CAIX compared to other isozymes, which is crucial for minimizing side effects in therapeutic contexts .

2. Anticancer Potential

The inhibition of CAIX by this compound suggests its potential use in anticancer therapies. The structural analysis revealed that the compound binds effectively to the active site of CAIX, preventing the enzyme from facilitating the conversion of carbon dioxide to bicarbonate, a reaction vital for tumor cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications in cancer treatment:

- Study on Sulfamoyl Derivatives : A series of methyl sulfamoylbenzoates were synthesized and evaluated for their inhibitory effects on CA isozymes. The results indicated that modifications in the halogen substituents significantly affected binding affinity and selectivity towards CAIX .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, reinforcing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate, and how can intermediates be characterized?

- Methodological Answer : A stepwise approach is typically employed:

Bromination/Chlorination : Introduce bromine and chlorine substituents via electrophilic aromatic substitution (EAS), leveraging directing effects of existing groups (e.g., ester or sulfamoyl) .

Sulfamoylation : React benzenesulfonyl chloride derivatives with ammonia or amines under controlled pH to install the sulfamoyl group, as seen in analogous sulfonamide syntheses .

Esterification : Protect the carboxylic acid as a methyl ester using methanol under acidic or coupling conditions .

- Characterization : Confirm regiochemistry and purity via H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity, as in –5). X-ray crystallography (e.g., ) resolves structural ambiguities .

Q. Which analytical techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- Spectroscopy : NMR (chemical shifts for Br/Cl substituents, ester carbonyl at ~165–170 ppm), IR (sulfonamide S=O stretches at ~1350–1150 cm).

- Chromatography : HPLC with UV detection (retention time alignment) and LC-MS for molecular ion confirmation.

- Elemental Analysis : Validate stoichiometry of Br, Cl, and S .

Q. How can researchers address solubility challenges during experimental workflows?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for sulfamoyl/ester-containing compounds, as suggested by solubility data in .

- Derivatization : Temporarily convert the ester to a more soluble carboxylate salt under basic conditions .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of multiple halogen substituents?

- Methodological Answer :

- Directing Effects : The sulfamoyl group (-SONH) is a meta-directing deactivating group, while the ester (-COOMe) is ortho/para-directing. Competing effects require sequential protection/deprotection (e.g., silyl ethers for hydroxyl groups in ) .

- Computational Modeling : Use density functional theory (DFT) to predict activation energies for competing substitution pathways .

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki) with this compound?

- Methodological Answer :

- Catalyst Selection : Pd(PPh) or XPhos Pd G3 for Br/Cl differentiation, leveraging the higher reactivity of C-Br bonds over C-Cl .

- Condition Optimization : Use anhydrous DME at 80°C with KCO as base. Monitor reaction progress via TLC/GC-MS .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (as in ) to confirm spatial arrangements.

- Isotopic Labeling : Introduce C or N labels to trace ambiguous signals .

Q. What computational tools predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with biological targets (e.g., enzymes with sulfonamide-binding pockets).

- ADMET Prediction : Use SwissADME or ADMETLab to estimate pharmacokinetic properties .

Q. How can degradation pathways of this compound be monitored under varying storage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.